2-(1-methylpyrazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-(1-methylpyrazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a methyl group at the 1-position and a pyridine ring attached to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylpyrazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:
Formation of 1-methylpyrazole: This can be achieved by methylation of pyrazole using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the acetamide group: The 1-methylpyrazole is then reacted with chloroacetyl chloride to form 2-(1-methylpyrazol-4-yl)acetyl chloride.
Coupling with pyridine: Finally, the acetyl chloride derivative is reacted with 2-aminomethylpyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1-methylpyrazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or thioacetamides.
Scientific Research Applications
2-(1-methylpyrazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-(1-methylpyrazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The pyrazole and pyridine rings can coordinate with metal ions, making it a potential ligand in coordination chemistry. Additionally, the compound may interact with enzymes or receptors in biological systems, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Similar structure but lacks the acetamide group.
N-(pyridin-2-ylmethyl)acetamide: Similar structure but lacks the pyrazole ring.
1-methylpyrazole: Contains the pyrazole ring but lacks the pyridine and acetamide groups.
Uniqueness
2-(1-methylpyrazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide is unique due to the presence of both the pyrazole and pyridine rings, as well as the acetamide group
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-16-9-10(7-15-16)6-12(17)14-8-11-4-2-3-5-13-11/h2-5,7,9H,6,8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOAHOYIDTZGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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